7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine
Overview
Description
7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of a bromomethyl group at the 7th position and a trityl group at the 3rd position of the imidazo[4,5-b]pyridine core
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with various biological targets. For instance, some derivatives have shown antimicrobial properties, suggesting they may target bacterial or fungal proteins .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
Similar compounds have demonstrated antimicrobial effects, suggesting they may inhibit the growth of certain microorganisms .
Biochemical Analysis
Biochemical Properties
7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in nucleophilic substitution reactions at the benzylic position . The nature of these interactions often involves the formation of covalent bonds with nucleophiles, leading to the modification of enzyme activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the stability and degradation of certain proteins, thereby altering cellular homeostasis . Additionally, this compound can impact cell proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by forming covalent bonds with their active sites . This inhibition can lead to changes in gene expression and subsequent alterations in cellular function. Additionally, the compound’s ability to participate in free radical reactions and nucleophilic substitutions further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to this compound has also been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth. At higher doses, it can lead to toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components, influencing overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity, as it determines the specific cellular processes and pathways that are affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine typically involves multiple steps. One common approach is the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides under phase transfer catalysis (PTC) conditions . This method allows for the selective introduction of the bromomethyl group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: A precursor in the synthesis of 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine.
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted pyridine derivative with different biological activities.
Imidazo[4,5-c]pyridine Derivatives: Compounds with similar core structures but different substitution patterns and biological properties.
Uniqueness
This compound is unique due to the presence of both bromomethyl and trityl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
7-(bromomethyl)-3-tritylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3/c27-18-20-16-17-28-25-24(20)29-19-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUHGSWXTMYGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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